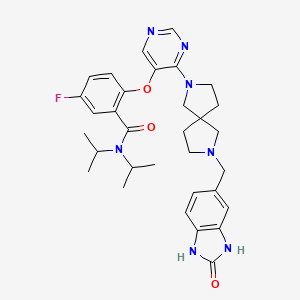
Menin-MLL inhibitor 4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Menin-MLL inhibitor 4 is a small molecule inhibitor designed to disrupt the interaction between menin and mixed-lineage leukemia (MLL) proteins. By inhibiting this interaction, this compound aims to reverse the oncogenic activity of MLL fusion proteins, offering a promising therapeutic strategy for treating acute leukemias .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The final steps often involve coupling reactions to attach specific functional groups that enhance the inhibitor’s potency and selectivity .
Industrial Production Methods: Industrial production of Menin-MLL inhibitor 4 requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (such as temperature, pressure, and solvent choice), and implementing purification techniques like crystallization and chromatography . The goal is to produce the compound in large quantities while maintaining its efficacy and safety profile.
Analyse Des Réactions Chimiques
Types of Reactions: Menin-MLL inhibitor 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted aromatic compounds, which are intermediates in the synthesis of this compound .
Applications De Recherche Scientifique
Menin-MLL inhibitor 4 has a wide range of scientific research applications, including:
Mécanisme D'action
Menin-MLL inhibitor 4 exerts its effects by binding to the menin protein, thereby preventing its interaction with MLL fusion proteins. This disruption leads to the downregulation of oncogenic gene expression, such as HOXA9 and MEIS1, which are critical for the proliferation and survival of leukemia cells . The inhibitor’s binding to menin also reduces the trimethylation of histone H3 at lysine 4 (H3K4me3) and dimethylation at lysine 79 (H3K79me2), further inhibiting the leukemogenic activity of MLL fusion proteins .
Comparaison Avec Des Composés Similaires
Menin-MLL inhibitor 4 is unique in its high affinity and selectivity for the menin-MLL interaction. Similar compounds include:
SNDX-5613 (Revumenib): Another menin inhibitor with promising clinical efficacy in treating acute leukemias.
KO-539 (Ziftomenib): A menin inhibitor with a different chemical structure but similar therapeutic potential.
MI-2 and MI-3: Early-generation menin inhibitors that provided the foundation for the development of more potent and selective inhibitors like this compound.
This compound stands out due to its optimized binding properties and enhanced efficacy in preclinical and clinical studies .
Propriétés
Formule moléculaire |
C32H38FN7O3 |
|---|---|
Poids moléculaire |
587.7 g/mol |
Nom IUPAC |
5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |
Clé InChI |
CWUVQWYYRPWMBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















